1,3-Dihydrospiro[indene-2,2'-oxirane]-3'-carbonitrile
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Overview
Description
1,3-Dihydrospiro[indene-2,2’-oxirane]-3’-carbonitrile is a spirocyclic compound characterized by a unique structure where an indene moiety is fused with an oxirane ring and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydrospiro[indene-2,2’-oxirane]-3’-carbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)propanedinitrile with suitable reagents in dry tetrahydrofuran (THF) can yield the desired spirocyclic compound . The reaction conditions often require precise temperature control and the use of catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, reagents, and catalysts is crucial to ensure the efficiency and cost-effectiveness of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydrospiro[indene-2,2’-oxirane]-3’-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1,3-Dihydrospiro[indene-2,2’-oxirane]-3’-carbonitrile has several scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing bioactive molecules.
Medicine: Its derivatives may exhibit pharmacological activities, making it a subject of interest in drug discovery and development.
Industry: The compound can be used in the production of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1,3-Dihydrospiro[indene-2,2’-oxirane]-3’-carbonitrile involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dihydrospiro[indene-2,2’-oxirane]
- 1,3-Dihydrospiro[indene-2,6’-[1,3]thiazine]
Uniqueness
1,3-Dihydrospiro[indene-2,2’-oxirane]-3’-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a different set of properties and applications, making it a valuable addition to the library of spirocyclic compounds.
Properties
Molecular Formula |
C11H9NO |
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Molecular Weight |
171.19 g/mol |
IUPAC Name |
spiro[1,3-dihydroindene-2,3'-oxirane]-2'-carbonitrile |
InChI |
InChI=1S/C11H9NO/c12-7-10-11(13-10)5-8-3-1-2-4-9(8)6-11/h1-4,10H,5-6H2 |
InChI Key |
FUHHDLHMGUTLSY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CC13C(O3)C#N |
Origin of Product |
United States |
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